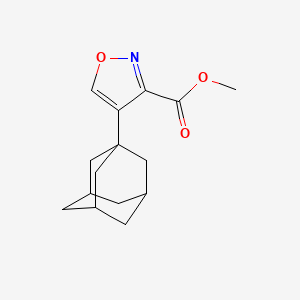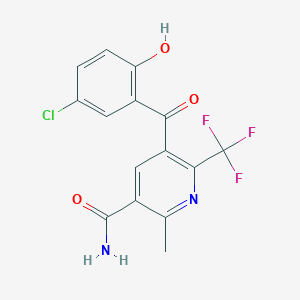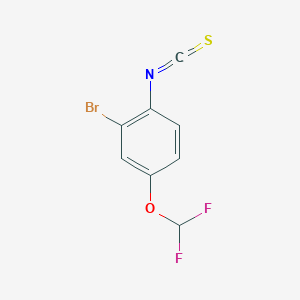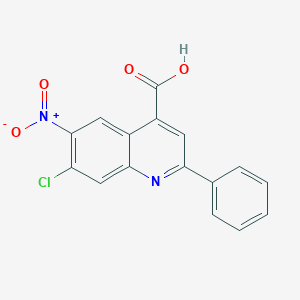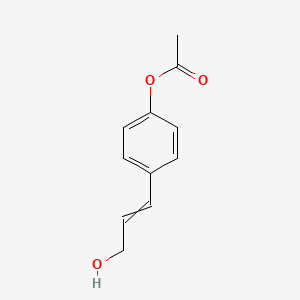
4-Acetoxycinnamyl alcohol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is an organic compound with the molecular formula C11H12O3 and a molecular weight of 192.21 g/mol . This compound is characterized by the presence of a phenyl ring substituted with a hydroxyprop-1-en-1-yl group and an acetate ester.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(3-hydroxyprop-1-en-1-yl)phenyl acetate can be achieved through various methods. One common method involves the reaction of 4-hydroxybenzaldehyde with acetic anhydride in the presence of a base such as pyridine to form the acetate ester. This intermediate is then subjected to a Wittig reaction with a suitable phosphonium ylide to introduce the (E)-3-hydroxyprop-1-en-1-yl group .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
(E)-4-(3-hydroxyprop-1-en-1-yl)phenyl acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyprop-1-en-1-yl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The double bond in the hydroxyprop-1-en-1-yl group can be reduced to form saturated alcohols.
Substitution: The acetate ester can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of 4-(3-oxoprop-1-en-1-yl)phenyl acetate.
Reduction: Formation of 4-(3-hydroxypropyl)phenyl acetate.
Substitution: Formation of 4-(3-hydroxyprop-1-en-1-yl)phenyl amide or other esters.
Aplicaciones Científicas De Investigación
(E)-4-(3-hydroxyprop-1-en-1-yl)phenyl acetate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Mecanismo De Acción
The mechanism of action of (E)-4-(3-hydroxyprop-1-en-1-yl)phenyl acetate involves its interaction with specific molecular targets. The hydroxyprop-1-en-1-yl group can form hydrogen bonds with biological macromolecules, influencing their function. The acetate ester can undergo hydrolysis to release acetic acid, which may contribute to its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
- (E)-4-(3-hydroxyprop-1-en-1-yl)phenyl benzoate
- (E)-4-(3-hydroxyprop-1-en-1-yl)phenyl butyrate
- (E)-4-(3-hydroxyprop-1-en-1-yl)phenyl propionate
Uniqueness
(E)-4-(3-hydroxyprop-1-en-1-yl)phenyl acetate is unique due to its specific substitution pattern and the presence of both a hydroxyprop-1-en-1-yl group and an acetate ester. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Propiedades
Fórmula molecular |
C11H12O3 |
|---|---|
Peso molecular |
192.21 g/mol |
Nombre IUPAC |
[4-(3-hydroxyprop-1-enyl)phenyl] acetate |
InChI |
InChI=1S/C11H12O3/c1-9(13)14-11-6-4-10(5-7-11)3-2-8-12/h2-7,12H,8H2,1H3 |
Clave InChI |
MUHNYWKQFOFBRC-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=CC=C(C=C1)C=CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


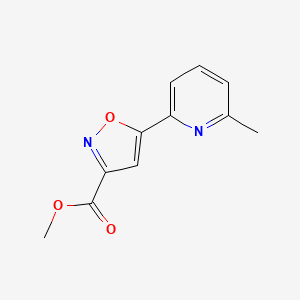
![2-Chloro-1-[7-(4-methoxy-benzylidene)-3-(4-methoxy-phenyl)-3,3a,4,5,6,7-hexahydro-indazol-2-yl]-propan-1-one](/img/structure/B13717099.png)
![2-Chloro-5,7,8-trihydro-4-(trifluoromethyl)thiopyrano-[4,3-d]-pyrimidine](/img/structure/B13717100.png)
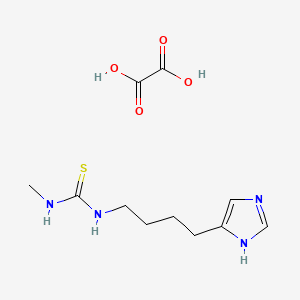

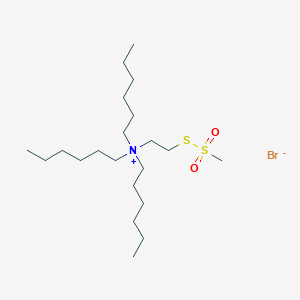
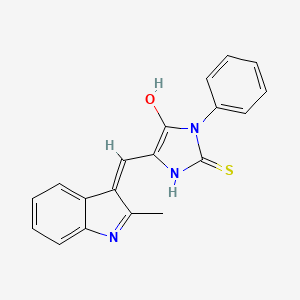
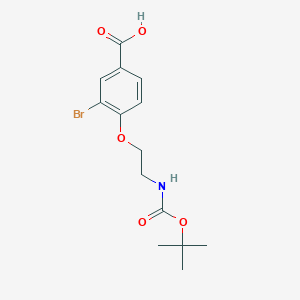
![7-Chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carbaldehyde](/img/structure/B13717145.png)
